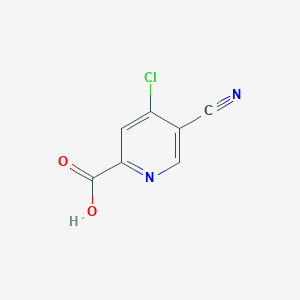![molecular formula C18H19N5O2 B2366347 N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide CAS No. 2418691-95-7](/img/structure/B2366347.png)
N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclobutyl group, a pyridazinyl moiety, and an anilinoacetamide linkage, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclobutyl intermediate. This intermediate is then reacted with 4-(6-methylpyridazin-3-yl)oxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares a cyano group and an amide linkage, making it structurally similar.
N-(4-Bromo-6-methylpyridazin-3-yl)acetamide: This compound features a pyridazinyl moiety similar to N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-3-8-17(23-22-13)25-15-6-4-14(5-7-15)20-11-16(24)21-18(12-19)9-2-10-18/h3-8,20H,2,9-11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBMJGVECHJWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NCC(=O)NC3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine](/img/structure/B2366265.png)
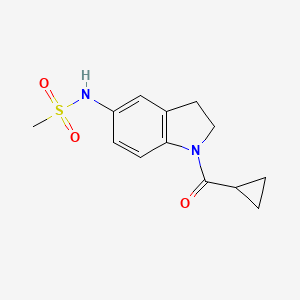
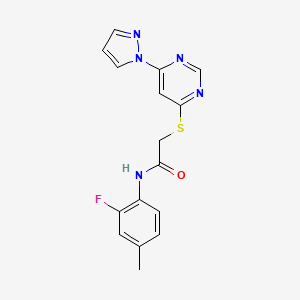
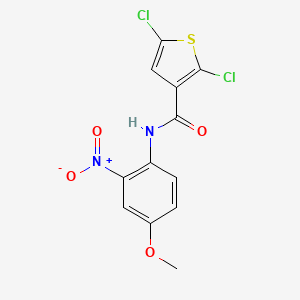
![1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
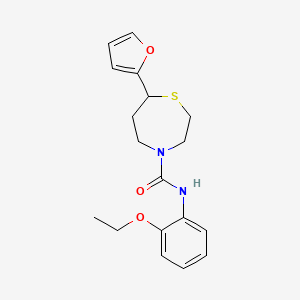
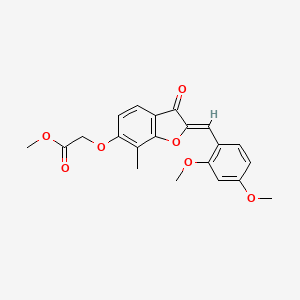
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
